molecular formula C38H60NO2PS B12500137 (R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide

(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12500137
M. Wt: 625.9 g/mol
InChI Key: HSLGLEHHIZVRPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of bulky tert-butyl groups, a methoxyphenyl moiety, and a dicyclohexylphosphino group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3,5-di-tert-butyl-4-methoxyphenyl bromide with a dicyclohexylphosphino-substituted phenyl compound under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium tert-butoxide, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Chemistry

In chemistry, ®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide is used as a ligand in various catalytic processes. Its unique structural features make it an effective catalyst in asymmetric synthesis and other organic transformations .

Biology

The compound’s potential biological applications include its use as a probe in biochemical studies. Its ability to interact with specific biomolecules makes it valuable in understanding biological pathways and mechanisms .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its unique chemical properties may enable it to act as a drug candidate for certain diseases .

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst in various industrial processes highlights its importance in manufacturing and production .

Mechanism of Action

The mechanism of action of ®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s bulky tert-butyl groups and phosphino moiety enable it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-N-[®-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C38H60NO2PS

Molecular Weight

625.9 g/mol

IUPAC Name

N-[(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H60NO2PS/c1-36(2,3)31-25-27(26-32(35(31)41-10)37(4,5)6)34(39-43(40)38(7,8)9)30-23-17-18-24-33(30)42(28-19-13-11-14-20-28)29-21-15-12-16-22-29/h17-18,23-26,28-29,34,39H,11-16,19-22H2,1-10H3

InChI Key

HSLGLEHHIZVRPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.